2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZTYCOVLNQCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl intermediate and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzonitrile
- 2-chloro-6-fluorobenzyl alcohol Compared to these compounds, 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is unique due to its imidazo[1,2-b]pyridazinyl moiety, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a derivative of imidazo[1,2-b]pyridazine, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of various substituents to enhance biological activity. The process often utilizes methods such as reduction , methylation , and selective substitution to achieve the desired chemical structure. For instance, derivatives have been synthesized that demonstrate varying degrees of binding affinity and inhibitory activity against specific targets like RET kinase .
In Vitro Studies
Research has demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit significant biological activity, particularly against various cancer cell lines. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression.
- Kinase Inhibition : The compound has shown promising results as a RET kinase inhibitor. In a study evaluating a series of benzamide derivatives, compounds similar to this compound exhibited moderate to high potency in ELISA-based kinase assays. Notably, some derivatives achieved IC50 values indicating effective inhibition of RET kinase activity both at the molecular and cellular levels .
Case Studies
A notable study investigated the effects of various imidazo[1,2-b]pyridazine derivatives on cell proliferation driven by RET wildtype and gatekeeper mutations. The results indicated that certain compounds led to a significant reduction in cell viability in vitro, suggesting potential therapeutic applications in cancers driven by RET mutations.
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | RET Kinase | 50 | Moderate inhibition |
| Other Derivative A | RET Kinase | 30 | High inhibition |
| Other Derivative B | RET Kinase | 100 | Low inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo[1,2-b]pyridazine core significantly influence biological activity. For example:
- The introduction of halogen groups at specific positions enhances binding affinity.
- Substituents on the phenyl ring can modulate lipophilicity and bioavailability.
Q & A
Q. What are the common synthetic routes for 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the imidazo[1,2-b]pyridazine core via reaction of amino pyridazines with dichloroacetone derivatives under refluxing conditions (e.g., 1,2-dimethoxyethane) .
- Substitution reactions : Introduction of the methoxy group at position 6 of the pyridazine ring using methoxide sources under controlled pH and temperature .
- Amide coupling : Reaction of the activated benzamide intermediate with the substituted phenyl group via coupling agents like EDCI/HOBt .
Key steps : Monitor reaction progress using TLC and confirm product identity via and . Purify intermediates via column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and molecular connectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve stereochemical impurities .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns to validate synthesis .
Q. How is the compound’s structural stability assessed under varying conditions?
- Thermogravimetric Analysis (TGA) : Evaluate thermal degradation profiles .
- pH-dependent stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Light exposure tests : Assess photostability under UV/visible light using controlled environmental chambers .
Q. What preliminary assays are used to screen its biological activity?
- Kinase inhibition assays : Measure IC values against cyclin-dependent kinases (CDKs) using fluorescence-based enzymatic assays .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. How are structural analogs designed to explore structure-activity relationships (SAR)?
- Halogen substitution : Replace chlorine/fluorine with bromine or methyl groups to assess steric/electronic effects .
- Core modification : Compare imidazo[1,2-b]pyridazine derivatives with triazolo[4,3-b]pyridazines to evaluate scaffold-specific activity .
- Data-driven optimization : Use molecular docking (AutoDock Vina) to predict binding modes and guide substitutions .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Orthogonal assays : Validate kinase inhibition results using cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation in rodent models to correlate in vitro potency with in vivo efficacy .
- Structural analysis : Resolve crystallographic data (via SHELX software) to identify conformational changes affecting activity .
Q. What strategies optimize the compound’s selectivity for CDK4/6 over other kinases?
- ATP-binding pocket analysis : Use X-ray crystallography to map hydrogen bonding and hydrophobic interactions. Introduce bulky substituents (e.g., trifluoromethyl) to exploit pocket size differences .
- Proteome-wide profiling : Screen against a panel of 468 kinases (DiscoverX KinomeScan) to identify off-target effects .
- Alchemical free-energy calculations : Predict binding affinity changes using molecular dynamics simulations (AMBER) .
Q. How are crystallographic data contradictions handled during structure refinement?
- SHELXL workflows : Apply restraints for disordered regions and refine anisotropic displacement parameters to resolve electron density ambiguities .
- Twinning analysis : Use PLATON to detect and model twinned crystals, especially for high-symmetry space groups .
- Validation tools : Check structural models with RCSB PDB Validation Server and MolProbity to ensure geometric accuracy .
Q. What methodologies address low solubility in aqueous buffers?
- Co-crystallization with cyclodextrins : Improve solubility via host-guest complexation (e.g., sulfobutyl ether-β-cyclodextrin) .
- Prodrug design : Synthesize phosphate or amino acid esters to enhance hydrophilicity, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Q. How are metabolic liabilities identified and mitigated during lead optimization?
- Liver microsome assays : Incubate with human/rat microsomes and identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to slow oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
